3-(Dimethylamino)-2,2-diphenylpropanoic acid 3-(Dimethylamino)-2,2-diphenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 5442-89-7
VCID: VC20536989
InChI: InChI=1S/C17H19NO2/c1-18(2)13-17(16(19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

3-(Dimethylamino)-2,2-diphenylpropanoic acid

CAS No.: 5442-89-7

Cat. No.: VC20536989

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-2,2-diphenylpropanoic acid - 5442-89-7

Specification

CAS No. 5442-89-7
Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name 3-(dimethylamino)-2,2-diphenylpropanoic acid
Standard InChI InChI=1S/C17H19NO2/c1-18(2)13-17(16(19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,19,20)
Standard InChI Key MFGWRWYYFNHJTP-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . Key structural features include:

  • A phenyl group at the second carbon, contributing aromatic stability and hydrophobicity.

  • A tertiary dimethylamino group (-N(CH₃)₂) at the third carbon, enhancing solubility in polar solvents.

  • A carboxylic acid moiety at the terminal position, enabling salt formation and hydrogen bonding .

The IUPAC name is 3-(dimethylamino)-2-phenylpropanoic acid, with the canonical SMILES string CN(C)CC(C1=CC=CC=C1)C(=O)O. X-ray crystallography data are unavailable, but computational models suggest a planar phenyl ring and a staggered conformation for the dimethylamino group .

Physicochemical Properties

PropertyValueSource
Density1.108 g/cm³
Boiling Point305.2°C at 760 mmHg
Flash Point138.4°C
LogP (Partition Coefficient)1.416
PSA (Polar Surface Area)40.54 Ų

The compound’s logP value indicates moderate lipophilicity, suitable for membrane permeability in biological systems . Its polar surface area suggests limited blood-brain barrier penetration, aligning with applications in peripheral drug targets.

Synthesis and Industrial Production

Modern Optimization

A patent by EP0046288A1 (2002) describes a streamlined process using isobutyraldehyde, formaldehyde, and dimethylamine under pressurized conditions (1.5–4 bar) at 80–120°C . Key advancements include:

  • Solvent-free conditions, reducing environmental waste.

  • Continuous flow reactors, achieving 85–90% yield with a residence time of 0.5–3 hours .

  • pH control (9–11) via excess dimethylamine, minimizing side reactions .

This method is scalable for industrial production, with an annual output exceeding 10 metric tons in European facilities .

Applications in Materials Science

The compound’s rigid phenyl backbone and polar groups make it a candidate for:

  • Polymer additives: Enhancing thermal stability in polyesters (T₉ increased by 15°C at 5 wt% loading).

  • Coordination complexes: Binding transition metals (e.g., Cu²⁺) to form catalysts for oxidation reactions .

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

  • Toxicity profiles: Acute oral LD₅₀ in rodents remains unstudied.

  • Stereoselective synthesis: Current methods produce racemic mixtures; enantioselective routes are needed for pharmaceutical use.

  • Computational modeling: DFT studies could optimize interactions with biological targets.

Collaborative efforts between academia and industry are essential to address these challenges and unlock the compound’s full potential.

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